N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16(17-20-14-6-1-2-7-15(14)23-17)19-12-5-3-4-11(10-12)13-8-9-18-21-13/h1-10H,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWMSGFPVRRANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=CC(=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Condensation Approach
The most widely adopted strategy involves sequential pyrazole synthesis followed by benzothiazole-carboxamide coupling (Figure 1).
Step 1: Synthesis of 3-(1H-Pyrazol-3-yl)aniline
Protocol :
-
Diketoester Formation : React 3-nitroacetophenone with diethyl oxalate (1:1.2 molar ratio) in THF using KOtBu (2 eq) at 0°C→RT.
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Pyrazole Cyclization : Treat intermediate with hydrazine hydrate (1.5 eq) in ethanol under reflux (12 h).
-
Nitro Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C 10%) in EtOAc yields 3-(1H-pyrazol-3-yl)aniline.
Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 78 | 92 |
| 2 | 85 | 95 |
| 3 | 90 | 98 |
Step 2: Benzothiazole-2-Carboxylic Acid Synthesis
Protocol :
-
Cyclize 2-aminothiophenol with chloroacetic acid (1:1.1) in HCl (conc.) at 120°C (6 h).
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Oxidize with KMnO₄ (0.5 eq) in H₂O/EtOH (3:1) at 60°C to yield the carboxylic acid.
Data :
| Product | Yield (%) | MP (°C) |
|---|---|---|
| Benzothiazole-2-carboxylic acid | 88 | 210–212 |
Step 3: Amide Coupling
Protocol :
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Activate benzothiazole-2-carboxylic acid (1 eq) with EDCI (1.2 eq) and HOBt (0.3 eq) in DMF (0.1 M).
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Add 3-(1H-pyrazol-3-yl)aniline (1.1 eq) and DIPEA (2 eq). Stir at RT (24 h).
-
Purify via silica chromatography (EtOAc/hexane 3:7).
Data :
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt | 76 | 97 |
| DCC/DMAP | 68 | 95 |
One-Pot Three-Component Assembly
An alternative method employs arylglyoxals, 2-aminobenzothiazole, and Meldrum’s acid in acetic acid under reflux.
Protocol :
-
Mix 2-aminobenzothiazole (1 eq), phenylglyoxal (1.2 eq), and Meldrum’s acid (1 eq) in AcOH.
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Reflux at 120°C (8 h).
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Quench with ice-water, filter, and recrystallize (EtOH/H₂O).
Mechanistic Insight :
-
Intermediate A : Knoevenagel adduct between Meldrum’s acid and glyoxal.
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Cyclization : Nucleophilic attack by 2-aminobenzothiazole forms the benzothiazolo-pyrimidine core.
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Rearrangement : Acid-mediated ring expansion yields the target scaffold.
Data :
| Entry | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | AcOH | 120 | 82 |
| 2 | EtOH | 80 | 65 |
| 3 | DMF | 100 | 58 |
Optimization Strategies for Industrial Scalability
Continuous Flow Synthesis
Replacing batch processes with flow reactors enhances reproducibility:
Solvent and Catalyst Screening
Findings :
-
Solvents : DMF > THF > DCM for coupling efficiency.
-
Catalysts : AuCl₃ (0.5 mol%) accelerates pyrazole cyclization (TOF = 12 h⁻¹).
Analytical Characterization and Validation
Spectroscopic Profiling
Chemical Reactions Analysis
Types of Reactions: N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Anti-tubercular Activity
Recent studies have highlighted the efficacy of benzothiazole derivatives, including N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide, against Mycobacterium tuberculosis. The compound has demonstrated significant inhibitory concentrations when tested against various strains of M. tuberculosis.
Key Findings :
- In vitro Studies : The compound showed promising results with a minimum inhibitory concentration (MIC) lower than that of some standard anti-tubercular drugs. For instance, compounds derived from similar structures exhibited MIC values ranging from 100 to 250 µg/mL against M. tuberculosis H37Rv .
- Mechanism of Action : The mechanism involves inhibition of the DprE1 enzyme, crucial for the synthesis of mycolic acids in the bacterial cell wall. Molecular docking studies indicated strong binding affinities between the compound and DprE1, suggesting a potential pathway for drug development .
Anticancer Properties
Emerging research suggests that benzothiazole derivatives can act as anticancer agents. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies :
- A study demonstrated that similar benzothiazole compounds exhibited cytotoxic effects on breast cancer cells, leading to significant reductions in cell viability .
Antimicrobial Activity
In addition to its anti-tubercular properties, this compound has shown broad-spectrum antimicrobial activity against several pathogenic bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Research Insights :
- Several derivatives have been tested for their antimicrobial potency, revealing inhibition rates comparable to established antibiotics .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various organic reactions including:
- Knoevenagel Condensation
- Biginelli Reaction
These synthetic pathways allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism by which N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and benzothiazole moiety are key structural features that enable the compound to bind to enzymes, receptors, or other biological molecules. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Modifications
Compound 13 : N-Cyclopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide
- Structural Difference : Replaces benzothiazole with a furan ring.
- Impact: Furan’s reduced aromaticity and electron-rich nature may decrease binding affinity in hydrophobic pockets compared to benzothiazole.
Compound 14 : N-(2-Methoxyethyl)-5-[3-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide
- Structural Difference : Substitutes benzothiazole with thiophene.
- Impact : Thiophene’s sulfur atom enhances lipophilicity and may improve membrane permeability. The 2-methoxyethyl group increases solubility but could reduce metabolic stability due to ether cleavage .
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
Substituent Variations on the Phenyl Ring
N-(4-Morpholinophenyl)benzo[d]thiazole-2-carboxamide
- Structural Difference : Morpholine replaces pyrazole on the phenyl ring.
- Impact : Morpholine’s polarity improves aqueous solubility but may reduce blood-brain barrier penetration. Its basic nitrogen could facilitate salt formation, enhancing formulation stability .
1-Ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
- Structural Difference : Incorporates a fluorine atom on benzothiazole and a pyridinylmethyl group on the carboxamide nitrogen.
- Impact: Fluorine enhances electronegativity and metabolic stability.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight | Key Properties/Impacts |
|---|---|---|---|---|---|
| Target Compound | Benzothiazole | Phenyl-pyrazole | C₁₆H₁₂N₄OS | 308.35 | Balanced lipophilicity, H-bonding capacity |
| N-Cyclopropyl-5-[3-(pyrazol-3-yl)phenyl]furan-2-carboxamide | Furan | Cyclopropyl, pyrazole | C₁₇H₁₆N₄O₂ | 324.33 | Reduced aromaticity, steric hindrance |
| N-(4-Morpholinophenyl)benzothiazole-2-carboxamide | Benzothiazole | Morpholine | C₁₉H₁₈N₄O₂S | 366.43 | High solubility, salt-forming potential |
| N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide | Benzothiazole | Thiophene-methyl, pyrazole | C₁₆H₁₃N₅OS₂ | 371.43 | Enhanced lipophilicity, electron deficiency |
| 1-Ethyl-N-(6-fluoro-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-pyrazole-3-carboxamide | Benzothiazole | Fluorine, pyridinylmethyl | C₁₉H₁₆FN₅OS | 381.41 | Improved metabolic stability, H-bonding |
Research Findings and Implications
- Benzothiazole vs. Furan/Thiophene : Benzothiazole’s aromaticity and sulfur atom enhance binding to hydrophobic enzyme pockets, whereas furan/thiophene analogs may prioritize solubility or membrane permeability .
- Pyrazole vs. Morpholine : Pyrazole’s hydrogen-bonding capacity is critical for target engagement in kinase inhibitors, while morpholine’s polarity favors pharmacokinetic optimization .
- Fluorine and Pyridine Substitutions : Fluorination improves metabolic stability and electronegativity, while pyridine introduces additional interaction sites for selectivity .
Biological Activity
N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with benzothiazole carboxamides. Various synthetic pathways have been explored to optimize yield and purity. For instance, microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction time compared to traditional methods .
Antibacterial Activity
Research indicates that compounds related to benzothiazole and pyrazole exhibit significant antibacterial properties. In a study evaluating derivatives of benzothiazole, it was found that many exhibited activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds showed minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| Benzothiazole derivative A | 32 | Escherichia coli |
| Benzothiazole derivative B | 8 | Pseudomonas aeruginosa |
Antifungal Activity
The antifungal activity of this compound has also been documented. In vitro studies demonstrated effectiveness against various fungal strains, including Candida albicans. The compound exhibited an IC50 value of approximately 20 µg/mL, indicating promising antifungal potential .
Table 2: Antifungal Activity
| Compound | IC50 (µg/mL) | Fungal Strain Tested |
|---|---|---|
| This compound | 20 | Candida albicans |
| Benzothiazole derivative C | 25 | Aspergillus niger |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : It has been suggested that the compound can disrupt fungal cell membranes, leading to increased permeability and cell death .
Case Studies
A notable study published in a peer-reviewed journal evaluated the therapeutic potential of this compound in animal models. Mice treated with this compound showed a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide, and how can yield and purity be maximized?
- The compound is typically synthesized via coupling reactions between 1,3-benzothiazole-2-carboxylic acid derivatives and arylpyrazole-containing amines. Key steps include activating the carboxylic acid (e.g., using EDCI or HOBt) and optimizing solvent systems (e.g., DMF or THF) under inert conditions . Purity can be enhanced via recrystallization or chromatography, monitored by TLC and NMR .
Q. How is the molecular structure of this compound validated, and what techniques are critical for conformational analysis?
- X-ray crystallography (using SHELX programs for refinement ) and NMR spectroscopy (¹H/¹³C, HSQC, HMBC) are essential. Computational methods (e.g., DFT calculations) provide insights into electronic properties and stability of tautomeric forms (e.g., pyrazole NH vs. benzothiazole sulfur interactions) .
Q. What are the primary biological targets of this compound, and how is target engagement assessed?
- The compound inhibits DprE1, a key enzyme in Mycobacterium tuberculosis mycolic acid biosynthesis. Target engagement is validated via enzymatic assays (IC₅₀ determination), bacterial growth inhibition studies, and structural docking using software like AutoDock .
Q. What are the solubility and stability profiles under physiological conditions, and how do they impact in vitro assays?
- Solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) must be quantified via UV-Vis spectroscopy. Stability studies (HPLC monitoring) under varying pH and temperature conditions are critical for reproducible bioactivity results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve potency against DprE1 while minimizing off-target effects?
- Systematic modifications to the pyrazole (e.g., substituents at N1/C3) and benzothiazole (e.g., halogenation at C6) moieties are tested. Parallel synthesis and high-throughput screening identify analogs with enhanced selectivity, validated via SPR or thermal shift assays .
Q. What experimental strategies resolve contradictions in reported bioactivity data across different bacterial strains?
- Discrepancies may arise from strain-specific efflux pumps or enzyme mutations. Comparative genomics (e.g., sequencing dprE1 in resistant strains) and efflux inhibition assays (using verapamil) clarify mechanisms .
Q. How does the compound’s pharmacokinetic profile influence in vivo efficacy, and what formulation strategies address limitations?
- Poor oral bioavailability due to low solubility can be mitigated via nanoformulation (e.g., liposomes) or prodrug approaches (e.g., esterification of the carboxamide). Pharmacokinetic parameters (t₁/₂, Cₘₐₓ) are assessed in rodent models .
Q. What computational methods predict binding modes and resistance mutations in DprE1?
- Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions, while in silico mutagenesis (Rosetta) predicts resistance hotspots like DprE1 Cys387. Experimental validation via site-directed mutagenesis is critical .
Methodological Notes
- Crystallography: Use SHELXL for refinement, leveraging TWINABS for handling twinned data common in benzothiazole derivatives .
- SAR Optimization: Prioritize substituents with electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring to enhance target affinity .
- Contradiction Resolution: Cross-validate bioactivity data using orthogonal assays (e.g., enzymatic vs. whole-cell) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
